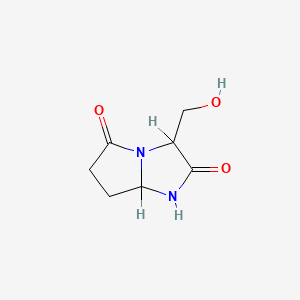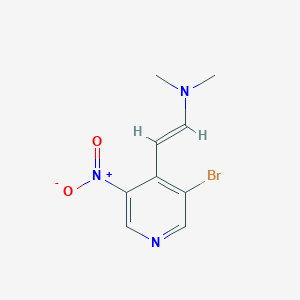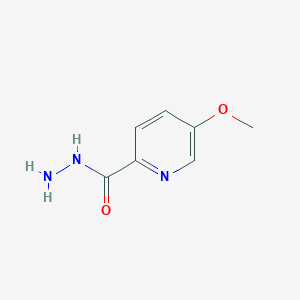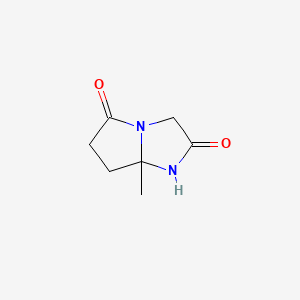
Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Descripción general
Descripción
Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DPI is a heterocyclic compound that contains a pyrroloimidazole core structure, which has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes, including phosphodiesterases and protein kinases. Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of immune cells, such as macrophages and T cells. Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has also been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses, such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has several advantages for lab experiments. It is readily available and has been extensively studied, making it a well-characterized compound. Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione is also relatively stable and can be stored for extended periods without significant degradation. However, Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione. One potential area of research is the development of Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione's potential as an anti-viral agent, particularly for the treatment of emerging viruses, such as SARS-CoV-2. Additionally, the development of new synthesis methods for Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione could lead to the production of more potent and selective compounds.
Aplicaciones Científicas De Investigación
Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been extensively studied for its potential pharmacological applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Dihydro-3-(hydroxymethyl)-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-3-4-7(12)8-5-1-2-6(11)9(4)5/h4-5,10H,1-3H2,(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHIVNMKDZHIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925407 | |
| Record name | 2-Hydroxy-3-(hydroxymethyl)-3,6,7,7a-tetrahydro-5H-pyrrolo[1,2-a]imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126101-06-2 | |
| Record name | 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126101062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(hydroxymethyl)-3,6,7,7a-tetrahydro-5H-pyrrolo[1,2-a]imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3347012.png)
![6-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B3347020.png)

